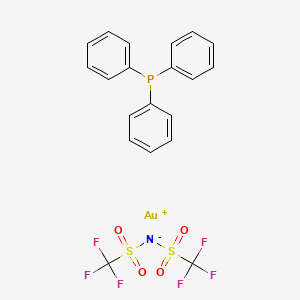

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane” is a complex compound. The “Bis(trifluoromethylsulfonyl)azanide” part, also known as bistriflimide, is a non-coordinating anion with the chemical formula [(CF3SO2)2N]- . It is widely used in ionic liquids and is of importance in lithium-ion and lithium metal batteries . The compound also includes gold (1+) and triphenylphosphane.

Molecular Structure Analysis

The molecular structure of “Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane” is complex due to the presence of multiple components. The bis(trifluoromethylsulfonyl)azanide anion has a molecular formula of C2F6NO4S2 . The gold (1+) and triphenylphosphane components add further complexity to the structure.Physical And Chemical Properties Analysis

Bis(trifluoromethylsulfonyl)azanide has a boiling point of 190.5±50.0 °C at 760 mmHg and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has 5 H bond acceptors and 1 H bond donor .Scientific Research Applications

Lithium-Ion Battery Enhancement

Bis(trifluoromethylsulfonyl)azanide ions have been found to improve the electrochemical activity of lithium-ion batteries. They can enhance the properties of the battery, including its conductivity and charge-discharge capacity .

Elastomer Composites

Ionic liquids with bis(trifluoromethylsulfonyl)azanide anion have been used to fine-tune the cure characteristics and physico-chemical properties of elastomer composites based on a biodegradable natural rubber matrix .

Energy Storage

Due to its potential in enhancing the properties of lithium-ion batteries, this compound could be used in energy storage systems, particularly for electric vehicles .

Environmental Sustainability

Given its role in enhancing the performance of lithium-ion batteries, this compound could contribute to environmental sustainability by promoting the use of electric vehicles and reducing reliance on fossil fuels .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane involves the reaction of gold(1+) with bis(trifluoromethylsulfonyl)azanide in the presence of triphenylphosphane.", "Starting Materials": [ "Gold(1+)", "Bis(trifluoromethylsulfonyl)azanide", "Triphenylphosphane" ], "Reaction": [ "Step 1: Dissolve gold(1+) in a suitable solvent such as dichloromethane.", "Step 2: Add bis(trifluoromethylsulfonyl)azanide to the gold(1+) solution and stir for several hours.", "Step 3: Add triphenylphosphane to the reaction mixture and stir for several more hours.", "Step 4: Isolate the product by filtration or other suitable means." ] } | |

CAS RN |

866395-16-6 |

Product Name |

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane |

Molecular Formula |

C20H15AuF6NO4PS2 |

Molecular Weight |

739.4 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane |

InChI |

InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1 |

InChI Key |

GJWZOHAPYGHXHP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[2-[(methylamino)sulfonyl]ethyl]-](/img/structure/B1660903.png)

![Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]-](/img/structure/B1660905.png)

![[3-(Diethylamino)propyl][(4-methoxyphenyl)methyl]methylamine](/img/structure/B1660909.png)

![5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1660915.png)